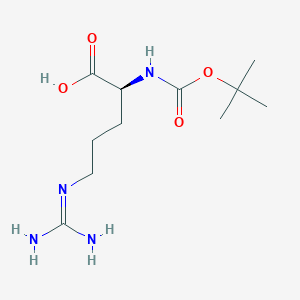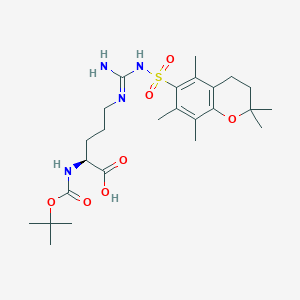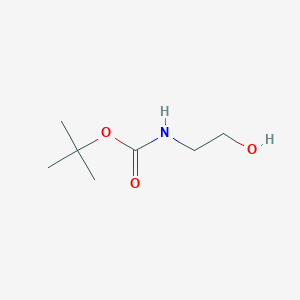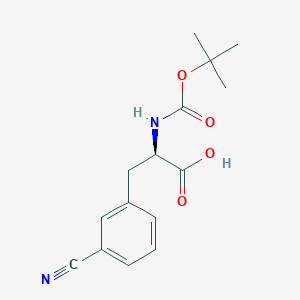
Boc-D-3-Cyanophenylalanine
Overview
Description
Boc-D-3-Cyanophenylalanine, also known as Boc-D-Phe(3-CN)-OH, is a chemical compound with the molecular formula C15H18N2O4 and a molecular weight of 290.31 . It appears as a solid with a white to off-white color . Its basic structure consists of a 3-cyanophenyl group attached to an alanine molecule . It is used for research and development purposes only and is not intended for medicinal, household, or other uses .
Synthesis Analysis
Boc-D-3-Cyanophenylalanine is commonly used as a building block in the synthesis of peptides and proteins, offering a versatile platform for the incorporation of the D-3-cyanophenylalanine residue . It is widely used in the field of medicinal chemistry and drug discovery, where it can be utilized to modify the properties and activities of drugs .Molecular Structure Analysis
The molecular structure of Boc-D-3-Cyanophenylalanine consists of a 3-cyanophenyl group attached to an alanine molecule . The chemical formula is C15H18N2O4 .Physical And Chemical Properties Analysis
Boc-D-3-Cyanophenylalanine has a molecular weight of 290.31 . It appears as a white to off-white solid . The predicted density is 1.22±0.1 g/cm3, and the predicted boiling point is 485.4±40.0 °C .Scientific Research Applications
Drug Delivery Systems
One significant application of specialized compounds like Boc-D-3-Cyanophenylalanine is in the field of drug delivery systems (DDS). For example, boron neutron capture therapy (BNCT) utilizes compounds for selective delivery of boron atoms to cancer cells. This method leverages the nuclear reaction between boron and thermal neutrons to destroy tumor cells while sparing adjacent healthy tissues. Liposomes, monoclonal antibodies, and WOW emulsions are being explored as potential boron delivery systems for clinical applications in BNCT, underscoring the importance of advanced compound design in therapeutic interventions (Yanagië et al., 2008).
Amino Acid Metabolism and Enzyme Activity
The study of amino acid residues and their impact on enzyme activity is another area where compounds similar to Boc-D-3-Cyanophenylalanine could find application. Research into the photochemical reactions in amino acid residues and the inactivation of enzymes during UV-irradiation has shown that cystine and aromatic amino acids are key acceptors of photons that inactivate proteins. This understanding is crucial for developing therapies and interventions that target specific metabolic pathways and enzyme functions, potentially including those related to Boc-D-3-Cyanophenylalanine's structure and activity (Vladimirov et al., 1970).
Mechanism of Action
Target of Action
Boc-D-Phe(3-CN)-OH, also known as Boc-D-3-Cyanophenylalanine, primarily targets the naphthoimidazolium-cholesterol derivative (NI-chol 1) . This derivative acts as a fluorescence-based chemosensor for chiral recognition .
Mode of Action
The compound interacts with its target through ionic hydrogen bonding between the C–H proton of the imidazolium and the carboxylate of Boc-D-Phe(3-CN)-OH . This interaction results in a distinct downfield shift of the imidazolium C–H peak .
Biochemical Pathways
It’s known that the compound plays a role in thechiral recognition of carboxylates , which is a fundamental process in biology involving chiral interactions .
Pharmacokinetics
The compound’s interaction with its target suggests it may have a significant impact on bioavailability .
Result of Action
Upon binding to NI-chol 1, the NI unit of the target is deprotonated by the carbonyl group of Boc-D-Phe(3-CN)-OH . This results in a blue-shift of its fluorescence spectrum , indicating a change in the molecular structure and potentially influencing cellular processes.
Action Environment
The action, efficacy, and stability of Boc-D-Phe(3-CN)-OH can be influenced by environmental factors. For instance, the presence of certain functional groups in the molecule can react with the byproduct t-butyl cation under acidic conditions . This necessitates the addition of phenol (such as phenol sulfide) to remove the t-butyl cation .
Safety and Hazards
Boc-D-3-Cyanophenylalanine should be handled with care to avoid dust formation. Avoid breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
properties
IUPAC Name |
(2R)-3-(3-cyanophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4/c1-15(2,3)21-14(20)17-12(13(18)19)8-10-5-4-6-11(7-10)9-16/h4-7,12H,8H2,1-3H3,(H,17,20)(H,18,19)/t12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDQDHMZKOPOWFE-GFCCVEGCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)C#N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CC(=CC=C1)C#N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90427323 | |
| Record name | Boc-D-Phe(3-CN)-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90427323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-D-Phe(3-CN)-OH | |
CAS RN |
205445-56-3 | |
| Record name | 3-Cyano-N-[(1,1-dimethylethoxy)carbonyl]-D-phenylalanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=205445-56-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boc-D-Phe(3-CN)-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90427323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



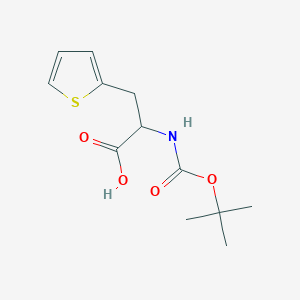


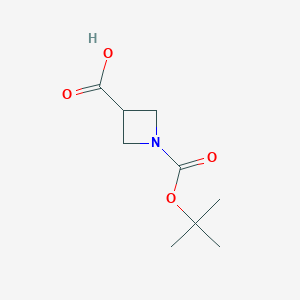
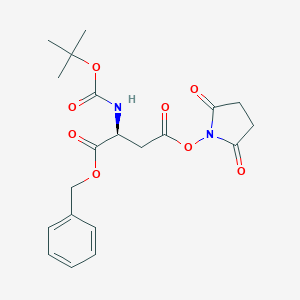


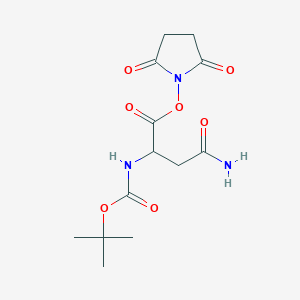
![(2-nitrophenyl) (2S)-4-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoate](/img/structure/B558627.png)
